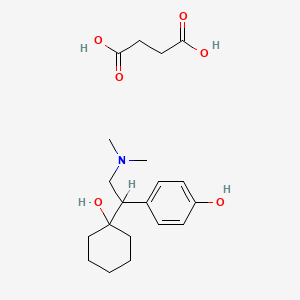
Desvenlafaxin-Succinat
Übersicht
Beschreibung
Desvenlafaxine Succinate is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) that was approved for the treatment of major depressive disorder (MDD) in the United States in 2008 .
Synthesis Analysis
Desvenlafaxine has been prepared via two different routes. The first route involved simple demethylation of venlafaxine using L-selectride in dimethoxyethane giving desvenlafaxine as its free base in 91% yield. Compound was then recrystallized with succinic acid in acetone/water to give desvenlafaxine succinate in 86% yield .Molecular Structure Analysis
The molecular formula of Desvenlafaxine Succinate is C20H31NO6 . The structure, properties, spectra, suppliers and links for Desvenlafaxine succinate monohydrate can be found on ChemSpider .Chemical Reactions Analysis
Desvenlafaxine is the major metabolite of venlafaxine. It is a serotonin and norepinephrine reuptake inhibitor (SNRIs) and was approved by the Food and Drug Administration (FDA) in 2008 for the treatment of major depressive disorder (MDD) .Physical And Chemical Properties Analysis
Desvenlafaxine succinate is a solid and has a molecular weight of 381.47 g/mol . The in vitro release characteristics of the drug were determined using USP apparatus 1 at 75 rpm, with volume of HCl pH 1.2, acetate buffer solution (ABS) pH 4.5, or phosphate buffer solution (PBS) pH 6.8 .Wissenschaftliche Forschungsanwendungen
Desvenlafaxin-Succinat: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung
Pharmakokinetische Studien: this compound wird hinsichtlich seiner pharmakokinetischen Eigenschaften untersucht, insbesondere um Medikamenten-Wechselwirkungen (DDIs) zu verstehen. Es wurde festgestellt, dass es im Vergleich zu anderen Antidepressiva ein geringeres Potenzial für DDIs mit Opioiden aufweist, was in klinischen Umgebungen von Bedeutung ist, in denen Patienten mehrere Medikamente verschrieben bekommen .
2. Referenzstandards für Tests und Assays Als USP-Referenzstandard wird this compound in Laboreinstellungen verwendet, um die Qualität und Konsistenz von Assays und Tests zu gewährleisten. Diese Anwendung ist entscheidend für die Aufrechterhaltung hoher Standards in der pharmazeutischen Forschung und Entwicklung .
In-vitro-In-vivo-Korrelation (IVIVC): Forscher verwenden this compound, um Auflösungstests zu entwickeln und IVIVC-Modelle zu erstellen. Diese Modelle sind unerlässlich, um vorherzusagen, wie sich das Medikament im menschlichen Körper verhält, basierend auf Labortests, was die Entwicklung von Retardtabletten unterstützt .
Optimierung des Syntheseprozesses: Die Verbindung steht auch an der Spitze der Forschung, die darauf abzielt, Syntheseprozesse zu optimieren. Fortschritte in diesem Bereich können zu höheren Ausbeuten, Reinheiten und der Entdeckung neuer Kristallformen führen, die für die Formulierungsforschung und -entwicklung von Vorteil sind .
Bioprädiktive Auflösungsmethoden: this compound wird bei der Entwicklung bioprädiktiver Auflösungsmethoden eingesetzt. Diese Methoden sollen die Leistung generischer Arzneimittel in Bioäquivalenzstudien vorhersagen und so das Risiko eines Produktversagens verringern .
Wirkmechanismus
Target of Action
Desvenlafaxine Succinate, an antidepressant agent, primarily targets serotonin and norepinephrine neurotransmitters in the brain . These neurotransmitters play a crucial role in regulating mood and mental well-being .
Mode of Action
Desvenlafaxine Succinate operates as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It inhibits the reuptake of serotonin and norepinephrine, preventing these neurotransmitters from being absorbed back into the nerve cells that released them . This results in increased levels of serotonin and norepinephrine in the brain, leading to improved mood and overall mental well-being .
Biochemical Pathways
It is known that the drug works by modulating the balance of monoamines, specifically serotonin and norepinephrine, in the brain . This modulation is thought to alleviate symptoms of major depressive disorder (MDD), a condition often associated with imbalances or deficiencies of these monoamines .
Pharmacokinetics
The pharmacokinetics of Desvenlafaxine Succinate are linear and dose-proportional in a dose range of 50 to 600 mg per day . The absolute oral bioavailability of the drug after oral administration is about 80% . The steady-state volume of distribution of Desvenlafaxine is 3.4 L/kg . It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . Approximately 45% of Desvenlafaxine is excreted unchanged in urine at 72 hours after oral administration .
Result of Action
The molecular and cellular effects of Desvenlafaxine Succinate’s action primarily involve the potentiation of serotonin and norepinephrine in the central nervous system . This potentiation is achieved through the inhibition of their reuptake, leading to increased levels of these neurotransmitters in the brain . This increase is associated with improved mood and overall mental well-being .
Action Environment
The action, efficacy, and stability of Desvenlafaxine Succinate can be influenced by various environmental factors. Additionally, the drug’s action may be influenced by the patient’s metabolic phenotype, as the pharmacokinetics of Desvenlafaxine were found to be similar in subjects with CYP2D6 poor and extensive metabolizer phenotypes .
Safety and Hazards
Desvenlafaxine may cause serious side effects. Call your doctor at once if you have a seizure; easy bruising or bleeding (nosebleeds, bleeding gums), blood in your urine or stools, coughing up blood; blurred vision, eye pain or swelling, or seeing halos around lights; cough, chest discomfort, trouble breathing .
Zukünftige Richtungen
Desvenlafaxine is used to treat major depressive disorder and is also being developed for the treatment of moderate to severe vasomotor symptoms associated with menopause (i.e., hot flashes and night sweats) and is also in phase III clinical trials to study its effectiveness in treating fibromyalgia and neuropathic pain .
Eigenschaften
IUPAC Name |
butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H6O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUUBRMVQCKYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044359 | |
| Record name | O-Desmethylvenlafaxine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
448904-47-0 | |
| Record name | Desvenlafaxine succinate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448904470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylvenlafaxine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESVENLAFAXINE SUCCINATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9E1T0BI90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B1663652.png)


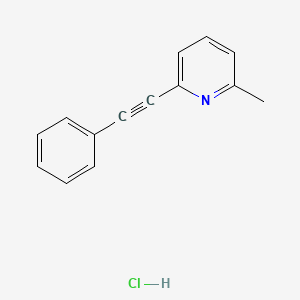
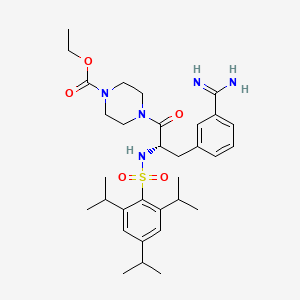



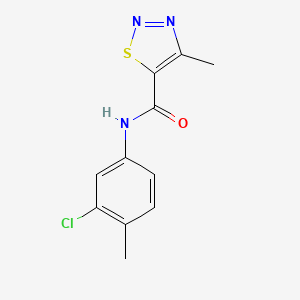
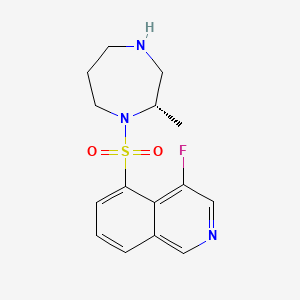
![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)


![3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B1663671.png)